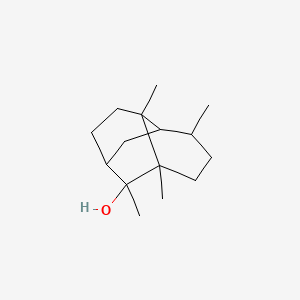

Decahydro-1,4,8a,9-tetramethyl-1,6-methanonaphthalen-9-ol

Description

Decahydro-1,4,8a,9-tetramethyl-1,6-methanonaphthalen-9-ol is a complex polycyclic alcohol with a decahydronaphthalene backbone modified by methyl and methano substituents. Key properties of decahydro-1-naphthol include a molar mass of 154.25 g/mol, density of 0.992 g/cm³, melting point of 48–50°C, boiling point of 238°C, and refractive index of ~1.4723 . This compound’s rigid bicyclic structure and hydroxyl group contribute to its physicochemical behavior, including polarity and thermal stability.

Properties

IUPAC Name |

2,3,6,8-tetramethyltricyclo[5.3.1.03,8]undecan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O/c1-10-5-8-14(3)13(2)7-6-11(9-12(10)13)15(14,4)16/h10-12,16H,5-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNCZBUBKLSCKHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C3(C1CC(C2(C)O)CC3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50918141 | |

| Record name | 2,4a,5,8a-Tetramethyldecahydro-1,6-methanonaphthalen-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50918141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93762-33-5 | |

| Record name | Decahydro-2,4a,5,8a-tetramethyl-1,6-methanonaphthalen-5-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93762-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decahydro-1,4,8a,9-tetramethyl-1,6-methanonaphthalen-9-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093762335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4a,5,8a-Tetramethyldecahydro-1,6-methanonaphthalen-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50918141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decahydro-1,4,8a,9-tetramethyl-1,6-methanonaphthalen-9-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.088.817 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Decahydro-1,4,8a,9-tetramethyl-1,6-methanonaphthalen-9-ol typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions to form the tricyclic core, followed by methylation and hydroxylation steps to introduce the necessary functional groups. Specific reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. This allows for the efficient production of the compound in large quantities while maintaining consistent quality. Advanced purification techniques, such as distillation and crystallization, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Decahydro-1,4,8a,9-tetramethyl-1,6-methanonaphthalen-9-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to remove the hydroxyl group or to alter the tricyclic structure.

Substitution: Methyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group typically yields ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Decahydro-1,4,8a,9-tetramethyl-1,6-methanonaphthalen-9-ol has numerous applications in scientific research, including:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Decahydro-1,4,8a,9-tetramethyl-1,6-methanonaphthalen-9-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into binding sites and modulate the activity of these targets. This can lead to various biological effects, depending on the specific pathways involved.

Comparison with Similar Compounds

Table 1: Physicochemical Properties of Decahydro-1-naphthol and Analogous Compounds

Notes on Data Consistency:

- Asterisked (*) values in Table 1 likely reflect transcription or unit errors in source materials. For example, the refractive indices listed for cis- and trans-Decahydronaphthalene (9.26 and 9.24) are implausible; typical refractive indices for such compounds range between 1.45–1.50.

Key Comparative Observations

Density :

- Decahydro-1-naphthol (0.992 g/cm³) exhibits higher density than cis-Decahydronaphthalene (0.892 g/cm³) and trans-Decahydronaphthalene (0.931 g/cm³), likely due to the hydroxyl group enhancing molecular packing .

- Its density aligns closely with linear alkanes like decane (0.931 g/cm³), reflecting similar hydrocarbon dominance but with added polarity from the -OH group.

Boiling Points: Decahydro-1-naphthol’s boiling point (238°C) is significantly lower than the erroneously reported values for cis-/trans-Decahydronaphthalene but higher than decane (174°C, literature value) and 1-decene (172°C). This suggests strong intermolecular hydrogen bonding in the alcohol compared to nonpolar analogs .

Research Findings and Limitations

- Synthesis Challenges: The complex stereochemistry of polycyclic terpenoid-derived alcohols like Decahydro-1,4,8a,9-tetramethyl-1,6-methanonaphthalen-9-ol often requires multi-step catalytic processes, limiting large-scale availability .

- Thermal Stability : Hydroxyl groups in such frameworks enhance thermal stability compared to pure hydrocarbons, as evidenced by decahydro-1-naphthol’s higher boiling point relative to decane .

- Data Gaps : Direct experimental data for the target compound remains scarce, necessitating extrapolation from analogs. Discrepancies in cited sources (e.g., boiling points in ) highlight the need for rigorous verification.

Biological Activity

Decahydro-1,4,8a,9-tetramethyl-1,6-methanonaphthalen-9-ol (CAS Number: 93762-33-5) is a bicyclic alcohol known for its unique structure and potential biological activities. This compound has garnered interest in various fields, including fragrance chemistry and potential therapeutic applications. This article explores the biological activity of this compound, supported by relevant data tables and research findings.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₈O |

| Molecular Weight | 222.19836 g/mol |

| Density | 1.0 ± 0.1 g/cm³ |

| Boiling Point | 268.3 ± 8.0 °C at 760 mmHg |

| Flash Point | 110.3 ± 14.2 °C |

| LogP | 5.37 |

These properties indicate that the compound is relatively hydrophobic, which may influence its biological interactions.

Fragrance and Sensory Applications

This compound is primarily used in the fragrance industry due to its pleasant odor profile. It is often included in formulations for perfumes and cosmetic products. The safety evaluations conducted by regulatory bodies suggest that it can be safely used in consumer products when applied within recommended concentrations.

Study on Fragrance Allergens

A comprehensive study by the Scientific Committee on Consumer Safety (SCCS) evaluated various fragrance allergens in cosmetic products. Although this compound was not specifically highlighted as a major allergen, its inclusion in fragrance formulations necessitates monitoring for potential allergic reactions among sensitive individuals .

Biodegradability Research

Recent patents have explored the encapsulation of active ingredients using biodegradable microcapsules that may include compounds like this compound as part of their formulation . This indicates a growing interest in utilizing this compound not only for its sensory attributes but also for its potential role in sustainable product development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.